![molecular formula C18H19FN6OS B2955074 N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863457-96-9](/img/structure/B2955074.png)
N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
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Overview
Description
“N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide” is a chemical compound with the molecular formula C17H17FN6OS. It has an average mass of 372.420 Da and a monoisotopic mass of 372.116852 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopentyl group attached to a sulfur atom, which is in turn attached to an acetamide group. The other side of the molecule features a triazolo[4,5-d]pyrimidin-7-yl group, which is attached to a fluorophenyl group .Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of 1,2,3-triazole-fused pyrimidines, which have been used in medicinal chemistry . They have shown potential in inhibiting c-Met protein kinase, which plays a crucial role in cellular growth, survival, and angiogenesis . This suggests potential applications in the development of anti-cancer drugs.
GABA A Modulating Activity
Compounds with this structure have shown GABA A allosteric modulating activity . GABA A receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. This suggests potential applications in the development of drugs for neurological disorders.
Fluorescent Probes
These compounds have been used as fluorescent probes . Fluorescent probes are used in various types of imaging techniques, including microscopy, flow cytometry, and high-content screening assays.
Structural Units of Polymers
The compound can be used as structural units of polymers . Polymers with specific structural units can have unique properties and can be used in a variety of applications, including materials science and engineering.
BACE-1 Inhibition
Compounds with this structure have demonstrated BACE-1 inhibition . BACE-1 is a key enzyme in the production of amyloid beta, a peptide that forms plaques in the brain during the early stages of Alzheimer’s disease. This suggests potential applications in the development of drugs for Alzheimer’s disease.
Antimicrobial Activity
Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, has shown diverse pharmacological activities, including antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
Future Directions
Future research could focus on further elucidating the synthesis, chemical reactions, and mechanism of action of this compound. Additionally, its potential applications, particularly in the field of medicinal chemistry, could be explored. Given its structural similarity to compounds with known biological activity, it may have potential as a therapeutic agent .
properties
IUPAC Name |
N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6OS/c19-13-7-5-12(6-8-13)9-25-17-16(23-24-25)18(21-11-20-17)27-10-15(26)22-14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLHOYXHBFWQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
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